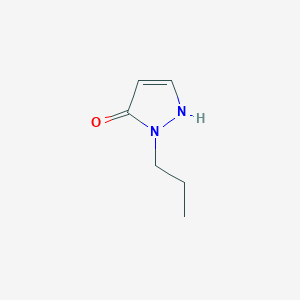

1-propyl-1H-pyrazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-propyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C6H10N2O/c1-2-5-8-6(9)3-4-7-8/h3-4,7H,2,5H2,1H3 |

InChI Key |

AQFGSNUUMLSTQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C=CN1 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Propyl 1h Pyrazol 5 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, the precise connectivity and chemical environment of each atom within the 1-propyl-1H-pyrazol-5-ol framework can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons of the pyrazole (B372694) ring and the propyl substituent.

The protons on the pyrazole ring typically appear as distinct signals. For instance, in related pyrazole derivatives, the pyrazole ring protons can be observed at chemical shifts around 6.13–6.20 ppm and 7.43–7.64 ppm, often showing coupling to each other. nih.gov The specific chemical shifts are influenced by the electronic environment created by the substituents on the ring. researchgate.netlibretexts.org

The propyl group attached to the nitrogen atom (N1) gives rise to a set of signals corresponding to the methyl (-CH₃), methylene (B1212753) (-CH₂-), and N-methylene (-N-CH₂-) protons. The N-methylene protons are typically found further downfield due to the deshielding effect of the adjacent nitrogen atom. The chemical shifts and splitting patterns of these signals provide clear evidence for the presence and connectivity of the propyl chain. oregonstate.edu

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Protons in Pyrazole Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H-3/H-5 | 7.43 - 7.64 | Doublet |

| Pyrazole H-4 | 6.13 - 6.20 | Doublet |

| N-CH₂ (propyl) | ~3.5 - 4.0 | Triplet |

| -CH₂- (propyl) | ~1.6 - 1.9 | Sextet |

| -CH₃ (propyl) | ~0.8 - 1.0 | Triplet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific substitution pattern of the pyrazole derivative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrazole ring resonate at characteristic chemical shifts, which are sensitive to the substituents. For example, in various pyrazole derivatives, the pyrazole C4 carbon can appear around 105.0 ppm, while the C3 and C5 carbons are observed at approximately 163.0 ppm and 126.5 ppm, respectively. nih.gov The presence of the hydroxyl group at the C5 position significantly influences the chemical shift of this carbon.

The carbon atoms of the N-propyl group also show distinct signals. The N-CH₂ carbon is the most deshielded of the propyl chain carbons, followed by the central -CH₂- and the terminal -CH₃ carbon. This pattern is consistent with the inductive effect of the nitrogen atom. researchgate.net

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Carbons in Pyrazole Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Pyrazole C3 | ~160.0 - 163.0 |

| Pyrazole C4 | ~101.5 - 105.0 |

| Pyrazole C5 | ~126.0 - 140.0 |

| N-CH₂ (propyl) | ~45.0 - 55.0 |

| -CH₂- (propyl) | ~20.0 - 25.0 |

| -CH₃ (propyl) | ~10.0 - 15.0 |

Note: These are approximate ranges and can be affected by the specific molecular structure and solvent.

Advanced NMR Techniques (e.g., HMBC, HSQC, COSY) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced 2D NMR techniques are employed. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For the propyl group, COSY would show correlations between the N-CH₂ and the adjacent -CH₂- protons, and between the -CH₂- and the terminal -CH₃ protons. It also helps in identifying coupled protons within the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the attachment of the propyl group to the N1 position of the pyrazole ring. nih.gov For example, a correlation between the N-CH₂ protons and the C3 and C5 carbons of the pyrazole ring would definitively establish the N1-substitution.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the propyl group and the pyrazole ring are typically observed in the 3100-2850 cm⁻¹ region. nih.gov

The stretching vibrations of the C=N and C=C bonds within the pyrazole ring usually appear in the 1650-1450 cm⁻¹ region. mdpi.com The C-N stretching vibration is also expected in the fingerprint region. derpharmachemica.com The presence of these characteristic bands in the IR spectrum confirms the presence of the key functional groups in this compound.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H | Stretching | 3400 - 3200 (broad) |

| C-H (sp² and sp³) | Stretching | 3100 - 2850 |

| C=N / C=C (ring) | Stretching | 1650 - 1450 |

| C-O | Stretching | 1260 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum is a result of the cleavage of the molecule into smaller, charged fragments. For this compound, characteristic fragmentation pathways would likely involve the loss of the propyl group or parts of it, as well as fragmentation of the pyrazole ring. The analysis of these fragmentation patterns can help to confirm the proposed structure. For instance, a common fragmentation for N-alkyl pyrazoles is the loss of the alkyl chain.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, can be constructed. nih.govspast.org

For this compound, a single-crystal X-ray diffraction study would provide precise information on the planarity of the pyrazole ring, the conformation of the propyl group, and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. mdpi.comresearchgate.net This technique is invaluable for confirming the tautomeric form present in the solid state and for understanding the packing of molecules in the crystal. mdpi.com

Interactive Data Table: Key Structural Parameters from X-ray Crystallography of a Related Pyrazole Derivative

| Parameter | Description | Typical Value |

| Crystal System | The symmetry of the crystal lattice | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal | e.g., P2₁/c |

| Bond Lengths (Å) | The distance between atomic nuclei | e.g., C-C, C-N, C-O |

| Bond Angles (°) | The angle between three connected atoms | e.g., C-N-C, N-N-C |

| Dihedral Angles (°) | The angle between two intersecting planes | e.g., between the pyrazole and a substituent ring |

Note: These parameters are specific to the crystal structure of a particular compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. For this compound and its derivatives, UV-Vis spectroscopy provides valuable information on the electronic transitions within the pyrazole ring and associated chromophores. The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of this absorption are characteristic of the molecule's structure, particularly the nature of its conjugated systems.

The electronic spectrum of the parent pyrazole molecule in the gas phase exhibits a strong absorption band with a maximum (λmax) at approximately 203 nm. rsc.org This absorption is attributed to a π → π* transition within the aromatic pyrazole ring. In solution, this peak is observed around 210 nm.

However, for this compound, the presence of the hydroxyl group and the potential for tautomerism significantly influences its UV-Vis spectrum. This compound can exist in equilibrium with its tautomeric form, 1-propyl-1,2-dihydro-3H-pyrazol-5-one. This tautomerism plays a crucial role in the electronic properties of the molecule. The pyrazolone (B3327878) tautomer contains a more extended system of conjugation involving the carbonyl group, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to the simple hydroxypyrazole form.

Detailed experimental UV-Vis data for this compound is not extensively available in the literature. However, analysis of closely related compounds provides significant insight into its expected spectroscopic behavior. For instance, the well-studied compound edaravone (B1671096) (3-methyl-1-phenyl-1H-pyrazol-5-ol), which shares the core pyrazol-5-ol structure, displays a UV absorption maximum at 245 nm when measured in methanol. This significant shift to a longer wavelength compared to unsubstituted pyrazole highlights the influence of the phenyl and methyl substituents, as well as the pyrazolone tautomer, on the electronic structure.

The solvent environment can also impact the UV-Vis spectrum of pyrazol-5-ol derivatives. Polar solvents can interact with the different tautomeric forms through hydrogen bonding, thereby altering the energy levels of the electronic states and causing shifts in the absorption maxima. Studies on other pyrazolone derivatives have demonstrated that the position of the absorption bands can vary with solvent polarity, reflecting changes in the tautomeric equilibrium.

The electronic transitions observed in these systems are primarily of the π → π* and n → π* types. The high-intensity absorption bands are typically due to π → π* transitions within the conjugated system of the pyrazolone ring. The lone pairs of electrons on the nitrogen and oxygen atoms can give rise to lower intensity n → π* transitions.

To illustrate the UV-Vis spectroscopic characteristics of this class of compounds, the following table summarizes the available data for pyrazole and a relevant derivative.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| 1H-Pyrazole | Gas Phase | 203 | 5.44 x 10³ (as cross-section) | rsc.org |

| 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone) | Methanol | 245 | Not specified |

This data underscores the significant bathochromic shift induced by substitution and the presence of the pyrazolone tautomer. It is anticipated that this compound would exhibit an absorption maximum in a similar region to edaravone, likely between 220 and 250 nm, depending on the solvent and the predominant tautomeric form in solution.

Chemical Reactivity and Transformation Studies of 1 Propyl 1h Pyrazol 5 Ol

Tautomerism and Isomeric Forms of Pyrazol-5-ols

Pyrazol-5-ols, including N-substituted variants like 1-propyl-1H-pyrazol-5-ol, are capable of existing in multiple tautomeric forms. clockss.org The equilibrium between these forms is a dynamic process influenced by various factors, including the substitution pattern and the surrounding environment. For 1-substituted pyrazol-5-ones, three principal tautomers are typically considered: the OH form (a 1H-pyrazol-5-ol), the NH form (a 1,2-dihydro-3H-pyrazol-3-one), and the CH form (a 2,4-dihydro-3H-pyrazol-3-one). clockss.orgresearchgate.net

The tautomerism in pyrazol-5-ols is a well-documented phenomenon involving proton migration between nitrogen and oxygen atoms (NH-OH tautomerism) and between carbon and oxygen atoms (keto-enol tautomerism). researchgate.netnih.gov The aromatic 'enol' form is the hydroxypyrazole (OH form), while the non-aromatic 'keto' forms are the pyrazolone (B3327878) structures (NH and CH forms).

The relative stability of these tautomers dictates the predominant species under given conditions. Spectroscopic and computational studies have been instrumental in elucidating these equilibria. researchgate.net For instance, investigations into related N-substituted pyrazolones have shown that the OH tautomer can be significantly populated, particularly in nonpolar environments. nih.gov The interconversion between these forms is often rapid and can be catalyzed by acids or bases. masterorganicchemistry.com This dynamic equilibrium is a defining feature of pyrazol-5-ol chemistry, impacting their reactivity and potential for forming hydrogen bonds. masterorganicchemistry.comfu-berlin.de

Substituents on the pyrazole (B372694) ring exert a profound influence on the position of the tautomeric equilibrium. researchgate.net The electronic nature (electron-donating or electron-withdrawing) and steric bulk of the substituent at the N-1 position can alter the relative stabilities of the OH, NH, and CH forms.

In the case of this compound, the N-propyl group, being an electron-donating alkyl group, influences the electron density within the pyrazole ring. While specific quantitative data for the N-propyl substituent is not extensively detailed, general principles suggest that N-alkyl groups modulate the basicity of the nitrogen atoms and the acidity of the protons involved in tautomerization. Studies on other N-substituted pyrazoles have demonstrated that the nature of the N-1 substituent is a key determinant of the tautomeric balance. clockss.orgnih.gov For example, N-aryl groups can stabilize certain forms through resonance effects, a mechanism unavailable to the N-propyl group. The presence of the propyl group is therefore expected to favor specific tautomers based on its inductive effects and steric profile compared to other substituents like phenyl or methyl groups. researchgate.netfu-berlin.de

The choice of solvent has a critical impact on the tautomeric equilibrium of pyrazol-5-ols due to differing abilities of solvents to engage in hydrogen bonding and to stabilize polar forms. researchgate.netmasterorganicchemistry.com The equilibrium can be shifted significantly by changing the solvent medium. researchgate.net

In nonpolar solvents, intramolecular hydrogen bonding or self-association into dimers and trimers can favor certain tautomers, often the OH form. nih.govfu-berlin.de In contrast, polar protic solvents can form intermolecular hydrogen bonds with the pyrazol-5-ol, disrupting self-association and potentially stabilizing different tautomeric forms. Polar aprotic solvents, such as DMSO, can also significantly influence the equilibrium by solvating the different tautomers to varying extents. For example, studies on 3-methylpyrazolin-5-one have shown that while the NH form is present in a low-polarity solvent like CDCl₃, the solvent effect in DMSO is notably different, especially at higher concentrations where molecular aggregates form. researchgate.net Similarly, 1-phenyl-1H-pyrazol-3-ol exists as dimers of the OH-form in CDCl₃ but as solvated monomers in DMSO. nih.gov

| Compound | Solvent | Predominant Tautomer(s) | Observations | Reference |

|---|---|---|---|---|

| 3-Methylpyrazolin-5-one | CDCl₃ (low polarity) | NH Form | Exists predominantly as the NH tautomer. | researchgate.net |

| 3-Methylpyrazolin-5-one | DMSO (polar aprotic) | NH Form | Data points to the NH tautomer, but significant solvent effects and aggregation are noted at high concentrations. | researchgate.net |

| 1-Phenyl-1H-pyrazol-3-ol | CDCl₃ (low polarity) | OH Form (Dimer) | Exists as dimeric pairs stabilized by intermolecular hydrogen bonds. | nih.gov |

| 1-Phenyl-1H-pyrazol-3-ol | DMSO-d₆ (polar aprotic) | OH Form (Monomer) | Exists as monomers, not in a dimeric form. | nih.gov |

| 3(5)-Phenylpyrazole | THF (polar aprotic) | Monomers | Molecules are hydrogen-bonded to the solvent. | fu-berlin.de |

| 3(5)-Phenylpyrazole | Toluene (nonpolar) | Dimers/Trimers | Molecules self-associate via hydrogen bonds. | fu-berlin.de |

Derivatization Reactions at the Pyrazol-5-ol Core

The tautomeric nature of this compound provides multiple reactive sites, allowing for a variety of derivatization reactions at both the pyrazole ring and the exocyclic hydroxyl group.

The pyrazole ring itself is amenable to functionalization, particularly at the C-4 position. Due to the keto-enol tautomerism, the C-4 carbon is part of an active methylene (B1212753) group in the CH tautomer, making it nucleophilic and susceptible to electrophilic substitution. researchgate.netresearchgate.net

Common functionalization reactions at the C-4 position include:

Acylation: C-acylation at the C-4 position is a key reaction, though it competes with O-acylation of the hydroxyl group. The selectivity is highly dependent on reaction conditions. researchgate.netrsc.org

Halogenation: The C-4 position can be readily halogenated.

Thio/selenocyanation: Electrophilic functionalization can introduce thio- or selenocyanate (B1200272) groups at the C-4 position using reagents like NH₄SCN/KSeCN mediated by a hypervalent iodine oxidant. beilstein-journals.org

Transition-Metal-Catalyzed C-H Functionalization: Modern synthetic methods allow for the direct arylation and alkylation of the C-4 C-H bond, offering efficient routes to complex pyrazole derivatives. nih.govrsc.org

Since the N-1 position of the target compound is already substituted with a propyl group, reactions at this site, such as N-alkylation, are not applicable. pharmaguideline.com The focus of ring functionalization for this molecule is therefore primarily on the C-4 position.

The hydroxyl group of the 1H-pyrazol-5-ol tautomer is a key site for derivatization. It can react with various electrophiles, leading to O-substituted products.

O-Acylation: The reaction with acylating agents like acid chlorides or anhydrides can yield O-acyl derivatives. This reaction is often in competition with C-4 acylation. researchgate.net The outcome can be directed by the choice of solvent and base. Generally, performing the reaction on the free pyrazolone tends to favor O-acylation, whereas forming a metal complex (e.g., with calcium hydroxide) can selectively promote C-acylation by blocking the oxygen and enhancing the nucleophilicity of the C-4 position. rsc.org

O-Alkylation: The hydroxyl group can be alkylated using reagents such as alkyl halides or diazomethane (B1218177). The formation of a methoxy (B1213986) derivative upon reaction with diazomethane is considered classic chemical evidence for the existence of the OH tautomer. researchgate.net

| Substrate | Acylating Agent | Conditions | Solvent | Major Product | Reference |

|---|---|---|---|---|---|

| 3-Methyl-1-phenyl-pyrazol-5-one | Aroyl Chloride | Free pyrazolone | Not specified | O-acylation | rsc.org |

| 3-Methyl-1-phenyl-pyrazol-5-one | Aroyl Chloride | Formation of calcium (II) complex prior to addition | Anhydrous Dioxane | C-4 acylation | rsc.org |

| Pyrazol-5-one | Generic Acylating Agent | Base-dependent | Solvent-dependent | Selectivity (C- vs. O-acylation) is controlled by the choice of base and solvent. | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The pyrazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is significantly influenced by the nature and position of its substituents. In this compound, the hydroxyl (-OH) group at the C-5 position and the propyl group at the N-1 position are key determinants of its chemical behavior.

The pyrazol-5-ol system exists in tautomeric forms, primarily the -OH form (pyrazol-5-ol), the -NH form (pyrazolin-5-one), and the CH form (pyrazolin-5-one). The N-1 substitution with a propyl group precludes the annular tautomerism commonly seen in N-unsubstituted pyrazoles. The reactivity of the ring, particularly in electrophilic substitution, is largely governed by the electron-donating nature of the hydroxyl group.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the this compound ring, the C-4 position is analogous to the ortho position relative to the -OH group and is the principal site for electrophilic attack. The pyrazole ring itself is electron-rich, which further facilitates these reactions. The general mechanism for EAS proceeds through a two-step process: the initial attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (also known as a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Common electrophilic substitution reactions anticipated for this compound include nitration, halogenation, and sulfonation, primarily occurring at the C-4 position.

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 1-Propyl-4-nitro-1H-pyrazol-5-ol |

| Bromination | Br₂ / Acetic Acid | 4-Bromo-1-propyl-1H-pyrazol-5-ol |

| Chlorination | Cl₂ / FeCl₃ | 4-Chloro-1-propyl-1H-pyrazol-5-ol |

| Sulfonation | Fuming H₂SO₄ | 1-Propyl-5-hydroxy-1H-pyrazole-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-1-propyl-1H-pyrazol-5-ol |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally less favorable on electron-rich aromatic rings like pyrazole unless the ring is substituted with strong electron-withdrawing groups, which is not the case for this compound. Therefore, direct displacement of a hydrogen atom on the pyrazole ring by a nucleophile is not a typical reaction pathway. However, if a good leaving group (like a halogen) were present at the C-4 position, nucleophilic substitution could potentially occur under specific conditions. More commonly, the oxygen atom of the hydroxyl group can act as a nucleophile, participating in reactions such as ether or ester formation.

Cycloaddition and Annulation Reactions Involving the Pyrazol-5-ol Moiety

The pyrazole nucleus is a valuable building block in the synthesis of fused heterocyclic systems through cycloaddition and annulation reactions. These reactions expand the molecular complexity and provide access to novel scaffolds with potential applications in medicinal chemistry and materials science. nih.gov Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for constructing polycyclic structures from pyrazole derivatives.

Annulation Reactions

Annulation reactions involving C-H bond activation are a modern strategy for synthesizing fused rings. For N-substituted pyrazoles, transition metals like palladium and rhodium can catalyze the coupling with various partners, such as alkynes, to build new rings. acs.orgnih.gov In these processes, the pyrazole acts as a five-atom partner. For instance, a palladium-catalyzed [5+2] rollover annulation between an N-benzylpyrazole and an alkyne has been developed to synthesize tricyclic 2-benzazepine derivatives. acs.orgcdmf.org.br A similar strategy could conceivably be applied to this compound, where C-H activation at the C-4 position could initiate a cyclization cascade with a suitable reaction partner.

| Reaction Type | Pyrazole Partner | Coupling Partner | Catalyst | Resulting Fused System (Example) |

| [5+2] Annulation | 1-Arylmethyl-pyrazole | Alkyne | Palladium (Pd) | Pyrazolo[1,5-a]azepine |

| [5+1] Annulation | Phenyl-1H-pyrazol-5-amine | Alkynoate | Rhodium (Rh) | Pyrazolo[1,5-a]quinazoline |

Cycloaddition Reactions

The pyrazolin-5-one tautomer of pyrazol-5-ol can participate in cycloaddition reactions. For example, derivatives of pyrazolin-5-one have been shown to react as dienophiles in Diels-Alder reactions. scilit.com The double bond within the pyrazolone ring can react with a conjugated diene to form a six-membered ring, leading to complex polycyclic structures.

Mechanistic Investigations of Key Transformations

Mechanism of Electrophilic Aromatic Substitution

The mechanism of electrophilic substitution at the C-4 position of this compound follows a well-established pathway for aromatic compounds. masterorganicchemistry.comresearchgate.net

Generation of the Electrophile (E⁺) : A strong electrophile is generated from the reagents, often with the help of a catalyst (e.g., formation of the nitronium ion, NO₂⁺, from nitric and sulfuric acids).

Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the pyrazole ring, activated by the C-5 hydroxyl group, attacks the electrophile. This attack preferentially occurs at the electron-rich C-4 position. The aromaticity of the ring is temporarily disrupted, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the pyrazole ring, including the nitrogen atoms.

Deprotonation and Restoration of Aromaticity : A base (e.g., HSO₄⁻) removes the proton from the C-4 position. The electrons from the C-H bond move back into the ring, restoring its aromaticity and yielding the final substituted product, 4-E-1-propyl-1H-pyrazol-5-ol. This step is typically fast and highly exothermic. masterorganicchemistry.com

Mechanism of Palladium-Catalyzed [5+2] Annulation

Mechanistic studies of related pyrazole systems suggest that transition metal-catalyzed annulations proceed through a catalytic cycle involving C-H activation. acs.orgcdmf.org.br A plausible mechanism for a [5+2] annulation of a pyrazole with an alkyne would involve the following key steps:

C-H Activation/Metalation : The palladium catalyst coordinates to the pyrazole and activates a C-H bond (e.g., at the C-4 position), forming a five-membered palladacycle intermediate. This is often the rate-determining step.

Alkyne Coordination and Insertion : The alkyne coupling partner coordinates to the palladium center, followed by migratory insertion of the alkyne into the palladium-carbon bond. This forms an expanded seven-membered palladacycle.

Reductive Elimination : The final step is the reductive elimination of the palladium catalyst, which closes the new seven-membered ring and regenerates the active Pd(0) or Pd(II) species, allowing it to re-enter the catalytic cycle.

These mechanistic pathways highlight the versatility of the pyrazole core in fundamental organic transformations.

Computational and Theoretical Investigations of 1 Propyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of pyrazole (B372694) derivatives. These methods allow for the detailed exploration of molecular geometries, electronic structures, and spectroscopic parameters, as well as the analysis of complex phenomena such as tautomerism.

Optimization of Molecular Geometries and Electronic Structures

The optimization of molecular geometries is a fundamental step in computational chemistry, providing the most stable arrangement of atoms in a molecule. For 1-propyl-1H-pyrazol-5-ol, DFT calculations are used to determine key structural parameters. The electronic structure, which dictates the molecule's reactivity and properties, is also elucidated through these calculations.

Recent computational studies on similar pyrazole derivatives have demonstrated that methods like B3LYP with a 6-31G(d) basis set can accurately predict molecular geometries. nih.gov The optimized structure of a pyrazole derivative reveals a near-planar conformation, which is stabilized by intramolecular interactions. nih.gov For this compound, the pyrazole ring is expected to be largely planar, with the propyl group introducing some degree of conformational flexibility.

Table 1: Predicted Geometrical Parameters for this compound (OH tautomer)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.42 |

| C4-C5 | 1.36 |

| C5-N1 | 1.37 |

| C5-O | 1.34 |

| O-H | 0.97 |

| N1-C(propyl) | 1.48 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 112.0 |

| N2-C3-C4 | 106.0 |

| C3-C4-C5 | 107.0 |

| C4-C5-N1 | 109.0 |

| C5-N1-N2 | 106.0 |

| C5-O-H | 109.5 |

| **Dihedral Angles (°) ** |

Note: These values are representative and based on DFT calculations of similar pyrazole structures.

The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. A larger energy gap generally implies higher stability and lower reactivity. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds. For this compound, theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can provide valuable information.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. These calculations can help in the assignment of experimental spectra and in understanding the electronic environment of the different nuclei within the molecule. The chemical shifts are sensitive to the tautomeric form and the conformation of the molecule. clockss.org

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound (OH tautomer in CDCl3)

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| H (on O) | ~9.0-11.0 (broad) | - |

| H4 | ~5.5-6.0 | ~95-100 |

| H3 | ~7.2-7.6 | ~135-140 |

| Propyl-CH2 (α) | ~3.8-4.2 | ~45-50 |

| Propyl-CH2 (β) | ~1.6-1.9 | ~22-26 |

| Propyl-CH3 (γ) | ~0.8-1.1 | ~10-12 |

| C5 | - | ~155-160 |

| C3 | - | ~138-142 |

Note: Predicted values are based on computational studies of analogous pyrazole derivatives and can vary with the computational method and solvent.

IR Spectroscopy: The simulation of IR spectra involves the calculation of vibrational frequencies and their corresponding intensities. This allows for the identification of characteristic functional groups and the study of intermolecular interactions, such as hydrogen bonding. For this compound, the O-H stretching frequency is a key indicator of hydrogen bonding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. These calculations can provide insights into the electronic structure and the nature of the chromophores within the molecule.

Analysis of Tautomeric Stability and Energy Barriers

Pyrazol-5-ols, including this compound, can exist in different tautomeric forms: the OH-form (this compound), the CH-form (1-propyl-1,2-dihydro-3H-pyrazol-3-one), and the NH-form (1-propyl-2,4-dihydro-3H-pyrazol-3-one). Computational studies are crucial for determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

The relative stability of the tautomers is influenced by the solvent and the nature of the substituents. researchgate.net DFT calculations have shown that for many 1-substituted pyrazol-5-ones, the CH and NH forms are often more stable than the OH form in the gas phase and in nonpolar solvents. researchgate.net However, the presence of hydrogen-bonding solvents can stabilize the OH tautomer. nih.gov

Table 3: Predicted Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (kJ/mol) in Gas Phase | Relative Energy (kJ/mol) in Polar Solvent |

|---|---|---|

| OH-form | +5 to +15 | 0 to +5 |

| CH-form | 0 | +2 to +8 |

Note: These are estimated values based on computational studies of similar pyrazol-5-one systems. The actual values can vary.

The energy barriers for the tautomeric interconversion can also be calculated, providing information on the kinetics of these processes. The presence of water or other protic solvents can significantly lower these energy barriers by facilitating proton transfer through hydrogen-bonded networks. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and dynamics of molecules. For this compound, these methods are particularly useful for analyzing the conformational preferences of the flexible propyl side chain and for investigating intermolecular interactions.

Conformational Preferences of the 1-Propyl Side Chain

The 1-propyl group attached to the pyrazole ring can adopt various conformations due to rotation around the C-C single bonds. The relative energies of these conformers determine their population at a given temperature. The most stable conformers are typically those that minimize steric hindrance.

For the N1-Cα bond of the propyl group, a planar conformation with respect to the pyrazole ring is often favored to maximize conjugation or minimize steric clashes, depending on the other substituents. The rotation around the Cα-Cβ and Cβ-Cγ bonds of the propyl chain will lead to different staggered conformations (anti and gauche). Computational studies on similar N-alkylated pyrazoles can provide insights into the likely preferred conformations.

Intermolecular Interactions (e.g., Hydrogen Bonding)

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the solid-state structure and solution behavior of this compound. The OH group of the pyrazol-5-ol tautomer can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates. nih.gov

Computational studies can be used to model these interactions and calculate their binding energies. The formation of centrosymmetric dimers through N-H···O or O-H···N hydrogen bonds is a common feature in the crystal structures of pyrazole derivatives. researchgate.netnih.gov The strength and geometry of these hydrogen bonds can be accurately predicted using DFT calculations. These interactions significantly influence the physical properties of the compound, such as its melting point and solubility.

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical investigations into the reaction pathways and mechanisms of pyrazole derivatives often employ quantum mechanical calculations to elucidate the energetics and feasibility of various chemical transformations. eurasianjournals.com A primary focus for compounds like this compound is the study of tautomerism, a phenomenon that significantly influences their chemical and biological activities. kashanu.ac.ir

Pyrazol-5-ols, also known as pyrazolones, can exist in several tautomeric forms, including keto and enol isomers. Density Functional Theory (DFT) is a widely used computational method to explore these tautomeric equilibria. kashanu.ac.irnih.gov For instance, studies on similar pyrazolone (B3327878) systems often utilize the B3LYP hybrid functional with basis sets like 6-311++G(d,p) to optimize the geometries of different tautomers and calculate their relative energies. kashanu.ac.irnih.gov These calculations can predict the most stable tautomer in the gas phase and in various solvents, revealing that the equilibrium can be heavily influenced by the surrounding medium. kashanu.ac.irtandfonline.com

For this compound, theoretical studies would likely investigate the equilibrium between its keto and enol forms. Such studies would involve calculating thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) to determine the favored tautomer under different conditions. nih.gov The transition states connecting these tautomers can also be located to understand the kinetics of the interconversion. tandfonline.com The presence of the propyl group at the N1 position would be a key variable in these calculations, as substituents on the pyrazole ring are known to modulate tautomeric preferences through electronic and steric effects. nih.gov

Beyond tautomerism, computational methods can be applied to investigate the mechanisms of synthetic routes to this compound. For example, the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine (B178648), is a common route to pyrazolones. researchgate.net Theoretical modeling of this reaction could elucidate the step-by-step mechanism, identify rate-determining steps, and explain the regioselectivity of the cyclization. researchgate.net Such mechanistic insights are invaluable for optimizing reaction conditions and improving synthetic yields.

Prediction of Physicochemical Descriptors and Reactivity Indices

Computational chemistry provides a powerful platform for the in silico prediction of a wide range of physicochemical properties and reactivity descriptors. These parameters are crucial for understanding the behavior of a molecule and for predicting its potential applications. For this compound, these descriptors can be calculated using DFT and other quantum mechanical methods. asrjetsjournal.orgasrjetsjournal.org

Physicochemical Descriptors:

A number of key physicochemical properties can be computationally predicted. These include parameters relevant to a compound's pharmacokinetic profile, such as:

Molecular Weight (MW): A fundamental property calculated from the molecular formula.

Lipophilicity (cLogP): The logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's hydrophobicity.

Aqueous Solubility (cLogS): A measure of how much of the compound can dissolve in water.

Topological Polar Surface Area (tPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties.

Number of Rotatable Bonds: A measure of molecular flexibility.

Hydrogen Bond Donors and Acceptors: Important for molecular interactions and binding.

The table below presents predicted physicochemical parameters for a series of pyrazole derivatives, illustrating the types of data that would be generated for this compound. researchgate.net

| Descriptor | Value Range for Pyrazole Derivatives |

| Molecular Weight ( g/mol ) | 150 - 400 |

| cLogP | 1.5 - 4.5 |

| cLogS | -4.0 - -2.0 |

| tPSA (Ų) | 40 - 80 |

| Rotatable Bonds | 2 - 6 |

| Hydrogen Bond Donors | 1 - 2 |

| Hydrogen Bond Acceptors | 3 - 5 |

Reactivity Indices:

Reactivity indices derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offer profound insights into a molecule's chemical reactivity. doi.org The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap generally implies higher reactivity. doi.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated: asrjetsjournal.orgasrjetsjournal.org

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2.

Chemical Softness (σ): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, calculated as χ² / (2η).

The following table provides representative calculated reactivity indices for a generic pyrazole derivative, showcasing the type of data that would be obtained for this compound. asrjetsjournal.org

| Reactivity Index | Representative Calculated Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Ionization Potential (IP) | 6.5 |

| Electron Affinity (EA) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.67 |

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can identify the electron-rich and electron-poor regions of this compound, thereby predicting the sites for nucleophilic and electrophilic attack. asrjetsjournal.org These computational tools, taken together, provide a comprehensive theoretical framework for understanding the chemical nature of this compound, guiding future experimental work and the development of its potential applications.

Coordination Chemistry of 1 Propyl 1h Pyrazol 5 Ol Derivatives

Ligand Design and Synthesis of Metal Complexes

The design of ligands based on the 1-propyl-1H-pyrazol-5-ol core often involves introducing additional donor groups to create multidentate ligands. This strategy enhances the stability and influences the geometry of the resulting metal complexes. For instance, incorporating pyridyl, benzimidazolyl, or quinoline (B57606) moieties can produce bidentate or tridentate ligands capable of forming robust chelate rings with metal ions. researchgate.netntu.edu.twresearchgate.net The synthesis of these ligands typically follows established organic chemistry routes, such as the condensation of hydrazines with β-ketoesters to form the pyrazolone (B3327878) core, followed by functionalization. nih.govmdpi.com

The synthesis of the corresponding metal complexes is generally achieved through the reaction of the pyrazol-5-ol derivative with a suitable metal salt or precursor in an appropriate solvent. The pyrazol-5-ol ligand is often deprotonated in situ using a base or reacts directly with metal precursors that facilitate protonolysis, such as metal alkoxides or organometallic reagents. rsc.orgnih.gov

Common Synthetic Strategies for Metal Complexes:

Reaction with Metal Halides: The ligand reacts with a metal halide (e.g., CdCl₂, ZnCl₂) in a solvent like ethanol (B145695), often leading to the formation of neutral complexes where the chloride ions complete the coordination sphere. nih.gov

Reaction with Metal Acetates: Using metal acetates can result in the formation of complexes where the acetate (B1210297) group may or may not be part of the final coordination sphere, depending on the reaction conditions and the ligand's denticity. derpharmachemica.com

Reaction with Organometallic Precursors: Reagents like AlMe₃ react with the acidic proton of the pyrazol-5-ol ligand, eliminating methane (B114726) and forming a metal-ligand bond. rsc.org

The choice of metal, ligand substituents, and reaction conditions (solvent, temperature, stoichiometry) allows for the isolation of complexes with varying nuclearity, from mononuclear species to polynuclear clusters and coordination polymers. nih.govaustraliaawardsindonesia.org

Table 1: Examples of Synthesized Metal Complexes with Pyrazole-Type Ligands

| Metal Center | Ligand Type | Synthetic Method | Resulting Complex Type |

|---|---|---|---|

| Aluminum(III) | Anilido-pyrazolate | Reaction with AlMe₃ | Mononuclear dimethyl complex rsc.org |

| Gold(I) | 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole | Reaction with a gold precursor | Cyclic trinuclear and tetranuclear clusters nih.gov |

| Ruthenium(II) | 5-(2-pyridyl) pyrazolate | Reaction with [Ru₃(CO)₁₂] | Mononuclear dicarbonyl complex ntu.edu.tw |

| Cadmium(II) | Pyrazole-acetamide | Reaction with CdCl₂ | Mononuclear dichloride complex nih.gov |

| Zinc(II) | Acylpyrazolone | Reaction with Zinc(II) salt | Dinuclear complex nih.gov |

Structural Characterization of Metal Complexes

The definitive determination of the structure of metal complexes containing this compound ligands is primarily achieved through single-crystal X-ray diffraction. ntu.edu.twmdpi.com This technique provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions in the solid state. mdpi.com For instance, X-ray studies on related pyrazolate complexes have revealed coordination geometries ranging from linear in Ag(I) polymers to octahedral in Ru(II) and Os(II) complexes. ntu.edu.twmdpi.com

In addition to X-ray crystallography, a suite of spectroscopic and analytical methods is employed to characterize these complexes thoroughly. researchgate.netderpharmachemica.com

Key Characterization Techniques:

Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion. A shift in the frequency of the C=O stretching band (in the pyrazolone tautomer) and the appearance of new bands in the low-frequency region corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds are indicative of complex formation. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of diamagnetic complexes in solution. Coordination-induced shifts in the signals of the ligand's protons and carbons provide evidence of complexation. nih.gov

Mass Spectrometry: Techniques like Electron Impact (EI) or Fast Atom Bombardment (FAB) mass spectrometry confirm the molecular weight and composition of the complexes. ntu.edu.twderpharmachemica.com

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, which can be assigned to ligand-centered (π-π*), metal-centered (d-d), or charge-transfer transitions. researchgate.net

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. derpharmachemica.com

Table 2: Spectroscopic and Analytical Methods for Characterization

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry mdpi.com |

| IR Spectroscopy | Identification of functional groups, confirmation of ligand coordination (M-O, M-N bonds) derpharmachemica.com |

| NMR Spectroscopy | Structural information in solution for diamagnetic complexes, confirmation of ligand binding nih.gov |

| Mass Spectrometry | Molecular weight and formula determination ntu.edu.tw |

| UV-Visible Spectroscopy | Electronic structure and transitions researchgate.net |

| Elemental Analysis | Empirical formula and purity of the complex derpharmachemica.com |

Electrochemical Properties of Metal-Pyrazol-5-ol Complexes

The electrochemical behavior of metal complexes with pyrazol-5-ol ligands is a key aspect of their characterization, providing insight into their redox activity and potential applications in catalysis and materials science. Cyclic voltammetry (CV) is the primary technique used to study the oxidation and reduction processes of these complexes.

Studies on related pyrazole-based systems have shown that the complexes can exhibit reversible or irreversible redox waves corresponding to metal-based (e.g., M²⁺/M³⁺) or ligand-based electron transfer processes. For instance, the electrochemical properties of polymers derived from a pyrazole-carboxylic acid ligand have been investigated, revealing their potential for electrochemiluminescence applications. rsc.org While specific data for this compound complexes are not extensively documented, the general principles of pyrazole (B372694) chemistry suggest that their metal complexes would possess tunable redox potentials valuable for designing electroactive materials. researchgate.net

Catalytic Applications of Metal Complexes Containing Pyrazol-5-ol Ligands

Metal complexes featuring pyrazole and pyrazolone-based ligands have emerged as effective catalysts for a variety of organic transformations. bohrium.comnih.gov The combination of a tunable steric and electronic environment provided by the ligand and the reactivity of the metal center allows for the design of highly specific and efficient catalysts. researchgate.net

Examples of Catalytic Activities:

Ring-Opening Polymerization (ROP): Aluminum complexes containing anilido-pyrazolate ligands have been shown to be active catalysts for the ring-opening polymerization of ε-caprolactone, a key process for producing biodegradable polyesters. rsc.org

Oxidation Reactions: Protic pyrazole complexes, particularly those with pincer-type ligand frameworks, have been investigated for aerobic oxidation reactions. The protic N-H group on the pyrazole ring can participate in metal-ligand cooperation, facilitating catalytic cycles. nih.gov

Hydrazine (B178648) Disproportionation: Iron complexes with protic pincer-type pyrazole ligands have demonstrated catalytic activity in the disproportionation of hydrazine. nih.gov

The versatility of the pyrazol-5-ol scaffold allows for the development of catalysts where the ligand actively participates in the reaction mechanism, often through proton transfer or by stabilizing reactive intermediates. This cooperative effect is a central theme in the catalytic application of protic pyrazole complexes. nih.gov

Table 3: Catalytic Applications of Metal-Pyrazole Complexes

| Metal Complex Type | Catalytic Reaction | Reference |

|---|---|---|

| Aluminum anilido-pyrazolate | Ring-Opening Polymerization of ε-caprolactone | rsc.org |

| Ruthenium pincer-type pyrazole | Aerobic Oxidation of Phosphines | nih.gov |

| Iron pincer-type pyrazole | Disproportionation of Hydrazine | nih.gov |

Luminescence and Optical Properties of Pyrazol-5-ol Metal Complexes

Metal complexes derived from pyrazol-5-ol and related pyrazole ligands can exhibit interesting photophysical properties, including luminescence, making them candidates for applications in optical materials, sensors, and organic light-emitting diodes (OLEDs). researchgate.netbohrium.com The emission properties are dictated by the interplay between the metal ion and the ligand's electronic structure. nih.gov

Luminescence in these complexes can originate from several types of electronic transitions:

Ligand-Centered (LC) Transitions: These are typically π-π* transitions localized on the pyrazole ligand.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-Centered (MC) Transitions: These involve d-d transitions on the metal ion.

For example, gold(I) pyrazolate clusters are known to exhibit intense, temperature-dependent emission in the solid state, which arises from transitions within intermolecular metallophilic (Au···Au) orbitals. nih.gov Similarly, osmium(II) complexes with 2-pyridyl pyrazole ligands show strong ligand phosphorescence in solution at room temperature. ntu.edu.tw

Furthermore, the luminescence of certain pyrazolone-based metal complexes can be sensitive to the presence of other chemical species, enabling their use as luminescent sensors. For example, a zinc-based coordination polymer derived from a pyrazole-carboxylic acid ligand has been shown to be a promising sensor for the detection of Cu²⁺, Co²⁺, and Fe³⁺ ions through luminescence quenching. rsc.org

Table 4: Photophysical Properties of Selected Metal-Pyrazole Complexes

| Complex Type | Emission Type | Potential Application | Reference |

|---|---|---|---|

| Gold(I) pyrazolate clusters | Phosphorescence (MMCT) | Emissive materials | nih.gov |

| Osmium(II) pyridyl pyrazolate | Ligand Phosphorescence | Photophysical studies | ntu.edu.tw |

| Zinc(II) pyrazole polymer | Fluorescence | Luminescent sensor for metal ions | rsc.org |

| Copper(II)/Nickel(II) pyrazole polymers | Electrochemiluminescence | ECL materials | rsc.org |

Advanced Material Science Applications of 1 Propyl 1h Pyrazol 5 Ol Derivatives

Application in Dye Chemistry and Pigment Development

Pyrazolone-based compounds are significant in the manufacturing of dyes and plastics. royal-chem.com The versatility of pyrazolone (B3327878) derivatives allows for the production of a diverse range of colors, making them suitable for numerous applications, from textiles to plastics. primachemicals.com The core of pyrazolone synthesis for pigments involves a condensation reaction between a hydrazine (B178648) derivative and a ketone, which forms the fundamental pyrazole (B372694) ring structure. primachemicals.com The specific properties and color of the resulting pigment are influenced by the choice of the hydrazine and ketone derivatives used in the synthesis. primachemicals.com

These compounds are recognized for their excellent color properties, including high color strength and brightness. primachemicals.com Pyrazolone derivatives are widely used in the textile industry for dyeing and printing fabrics, where the ability to produce a broad spectrum of colors with high intensity is advantageous for creating vibrant and durable designs. primachemicals.com The compatibility of pyrazolones with various mediums allows for their incorporation into plastics, paints, and textiles while maintaining their color integrity. primachemicals.com

Research has focused on the synthesis of new pyrazolone dyes through azo coupling reactions. researchgate.netyildiz.edu.tr For instance, new azo- and bisazo-5-pyrazolone dyes have been synthesized by coupling various arylamines and aryl diamines with 5-pyrazolones. researchgate.netyildiz.edu.tr Spectroscopic studies have confirmed the existence of azo- and hydrazo-tautomeric forms of these dyes. researchgate.netyildiz.edu.tr

The following table provides examples of synthesized pyrazolone azo dyes and their observed color characteristics, demonstrating the broad color palette achievable with this class of compounds.

| Coupling Component | Resulting Dye Color |

| Active methylene (B1212753) derivatives | Varied light colors suitable for paints |

| Arylamines and aryl diamines | Wide range of colors for textiles |

This table is a representation of the types of colors that can be achieved with pyrazolone dyes based on the class of coupling components.

Integration into Agrochemical Formulations

Pyrazole derivatives have been extensively researched and developed for use in agrochemicals, demonstrating a broad spectrum of biological activities that are crucial for crop protection. nih.govccspublishing.org.cnrhhz.net The pyrazole ring is a key active fragment in many commercial pesticides, including fungicides, insecticides, and herbicides. ccspublishing.org.cnrhhz.net

Substituted pyrazole derivatives are known for their significant fungicidal properties against a wide range of plant pathogens. nih.govdoaj.org Research has focused on synthesizing novel pyrazole derivatives to discover compounds with enhanced antifungal activity. nih.govdoaj.org For instance, the introduction of isothiocyanate and carboxamide moieties at the 5-position of the pyrazole ring has been shown to enhance fungicidal activities. nih.govdoaj.org

Bioassays have demonstrated that certain pyrazole derivatives exhibit considerable antifungal activities against pathogens such as Botrytis cinerea, Rhizoctonia solani, Valsa mali, Thanatephorus cucumeris, Fusarium oxysporum, and Fusarium graminearum. nih.govdoaj.org One study found that a compound containing a p-trifluoromethylphenyl moiety showed high activity against these fungi. nih.govdoaj.org

The table below summarizes the fungicidal activity of a selection of pyrazole derivatives against various plant pathogens, as indicated by their EC50 values (the concentration of a fungicide that is required to inhibit 50% of the growth of a fungus).

| Compound Type | Pathogen | EC50 (μg/mL) |

| Pyrazole with p-trifluoromethylphenyl | Botrytis cinerea | 2.432 |

| Rhizoctonia solani | 2.182 | |

| Valsa mali | 1.787 | |

| Thanatephorus cucumeris | 1.638 | |

| Fusarium oxysporum | 6.986 | |

| Fusarium graminearum | 6.043 | |

| Isoxazolol pyrazole carboxylate | Rhizoctonia solani | 0.37 |

This data is illustrative of the fungicidal potential of pyrazole derivatives and is based on published research findings. nih.govdoaj.orgnih.gov

Further studies have explored the synthesis of pyrazole derivatives containing other biologically active groups, such as 1,2,3,4-tetrahydroquinoline, which have also shown promising fungicidal activities, particularly against Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat. scispace.comresearchgate.net

The pyrazole scaffold is a cornerstone in the development of modern insecticides. acs.org Commercial insecticides such as tebufenpyrad (B1682729) and tolfenpyrad (B1681338) are based on a pyrazole-5-carboxamide structure. acs.org Research in this area focuses on synthesizing novel pyrazole derivatives with improved insecticidal efficacy and a broader spectrum of activity. nih.govd-nb.info

Studies have shown that pyrazole amide derivatives containing hydrazone substructures exhibit notable control against a variety of insect species, including Plutella xylostella (diamondback moth), Helicoverpa armigera (cotton bollworm), and Culex pipiens pallens (a species of mosquito). nih.gov The insecticidal activity can be influenced by the substituents on the pyrazole and associated phenyl rings. nih.gov For example, a bulky and negatively charged group at the 4-position of the benzene (B151609) ring has been found to enhance insecticidal activity. nih.gov

The following table presents data on the insecticidal activity of selected pyrazole derivatives against different insect pests.

| Derivative Type | Target Pest | Activity Level |

| Pyrazole-5-carboxamides with α-chloromethyl-N-benzyl | Cotton bollworm (Helicoverpa armigera) | 60% stomach activity at 5 mg kg⁻¹ |

| Pyrazoles with 4,5-dihydrooxazole | Cotton bollworm (Helicoverpa armigera) | 60% stomach activity at 5 mg kg⁻¹ |

| Pyrazole-5-carboxamides | Bean aphid (Aphis craccivora) | 95-100% foliar contact activity at 200 mg kg⁻¹ |

| Pyranopyrazoles with cyanide group | Culex pipiens larvae | High toxicity |

| 1H-pyrazole-5-carboxylic acids with oxazole/thiazole rings | Aphis fabae (black bean aphid) | 85.7% mortality at 12.5 mg/L |

This data is compiled from various studies on the insecticidal properties of pyrazole derivatives. acs.orgd-nb.infoekb.eg

The structural modifications at different positions of the pyrazole ring can lead to significant changes in insecticidal properties and target specificity. acs.org For instance, a minor change at the 4-position of the pyrazole ring can greatly alter the miticidal and ovicidal activities of the compound. acs.org

Development of Functional Materials

In the realm of material science, pyrazole derivatives are utilized in the creation of novel materials with specific, desirable properties. royal-chem.com These applications include the development of conductive polymers and photovoltaic materials intended for solar energy conversion. royal-chem.com The electronic properties of pyrazoles, such as their intrinsic fluorescence, make them valuable in the design of fluorescent probes and sensors, as well as optoelectronic and photoluminescent materials.

Analytical Chemistry Applications as Reagents for Metal Ion Extraction and Separation

In analytical chemistry, N-donor pyrazole ligands have been employed for the liquid-liquid extraction of various metal ions from aqueous solutions. imist.ma These pyrazole-based reagents have shown a capacity for extracting toxic heavy metal ions such as mercury(II), copper(II), cadmium(II), and lead(II). imist.maimist.ma

The efficiency of metal ion extraction is influenced by the structure of the pyrazole ligand, including the nature of the substituents on the pyrazole rings and any central nitrogen atoms. imist.maimist.ma Tridentate N-donor ligands, in particular, have demonstrated a strong affinity for the extraction of mercury(II), copper(II), and lead(II). imist.maimist.ma

The process of solvent extraction can be enhanced through a synergistic effect, where a combination of a chelating extractant, such as a 4-acylpyrazolone, and a neutral bidentate heterocyclic amine is used. nih.gov This synergistic approach has been investigated for the extraction and separation of lanthanoids. nih.gov The selectivity of the extraction process can be influenced by the choice of the synergistic agent and the diluent used. nih.gov

The following table summarizes the extraction efficiency of pyrazole-based ligands for different metal ions.

| Ligand Type | Metal Ion | Extraction Affinity |

| Tridentate N-donor pyrazole ligands | Mercury(II) | Good |

| Copper(II) | Good | |

| Lead(II) | Good | |

| 4-Acylpyrazolone with 1,10-phenanthroline | Lanthanoids(III) | Synergistic enhancement |

| 4-Acylpyrazolone with 2,2'-bipyridine | Lanthanoids(III) | Synergistic enhancement |

This table provides a general overview of the metal ion extraction capabilities of certain classes of pyrazole derivatives. imist.maimist.manih.gov

Future Perspectives and Emerging Research Directions for 1 Propyl 1h Pyrazol 5 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, with a growing emphasis on green and sustainable chemistry. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of 1-propyl-1H-pyrazol-5-ol and its derivatives.

Key areas of development include:

Visible Light-Promoted Synthesis: Recent studies have demonstrated the use of visible light as a green and sustainable energy source for the one-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). researchgate.netacs.org This catalyst-free approach offers high functional group tolerance and excellent yields, providing a cost-effective protocol for generating biologically active compounds. researchgate.netacs.org Future work could adapt these photoredox methodologies for the synthesis of asymmetrically substituted or functionalized this compound derivatives.

Catalyst-Free Multicomponent Reactions: The development of catalyst-free multicomponent reactions in environmentally benign solvents like magnetized distilled water represents another promising avenue. synblock.com These methods allow for the synthesis of complex pyrazole-containing structures in high yields through a simple and clean procedure. synblock.com

Flow Chemistry: The application of flow reactors for reactions such as the lithiation of N-alkyl-pyrazoles offers a practical and high-yielding method for producing functionalized pyrazoles. enamine.net This technology allows for precise control over reaction parameters, leading to improved safety, scalability, and product purity.

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Visible Light-Promoted Synthesis | Catalyst-free, uses a renewable energy source, high functional group tolerance. researchgate.netacs.org | Environmentally friendly, cost-effective, allows for the synthesis of a diverse library of derivatives. |

| Catalyst-Free Multicomponent Reactions | One-pot synthesis, uses green solvents, high atom economy. synblock.com | Simplified reaction setup, reduced waste, efficient production of complex molecules. |

| Flow Chemistry | Precise control over reaction conditions, enhanced safety, and scalability. enamine.net | Improved yield and purity, suitable for industrial-scale production. |

Exploration of Unprecedented Chemical Transformations

The reactivity of the pyrazol-5-ol ring system offers a rich landscape for exploring novel chemical transformations. Future research is expected to move beyond known reactions to uncover unprecedented reactivity patterns for this compound.

Emerging areas of exploration include:

Tandem Reactions: The development of tandem Knoevenagel-Michael reactions has enabled the synthesis of novel 4,4'-(1H-1,2,3-triazol)bis(1H-pyrazol-5-ols). nih.gov This strategy of combining multiple reaction steps in a single pot can be extended to this compound to create complex molecular architectures with potential applications in medicinal chemistry.

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of pyrazole derivatives. nih.gov Future studies could investigate the participation of this compound or its derivatives in novel cycloaddition reactions to generate unique fused heterocyclic systems.

Functionalization at Novel Positions: While functionalization at certain positions of the pyrazole ring is well-established, future research could focus on developing methodologies for selective functionalization at less conventional positions, leading to the discovery of new isomers with unique properties.

Advancements in Computational Chemistry for Predictive Studies

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and properties. nih.gov For this compound, computational methods will play a crucial role in guiding future research.

Future applications of computational chemistry include:

Molecular Modeling and Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to optimize the molecular structure, predict vibrational frequencies, and calculate NMR chemical shifts of this compound and its derivatives. nih.gov These calculations can help in understanding the electronic properties and reactivity of the molecule.

Predicting Reaction Outcomes: Computational methods can be used to model reaction mechanisms and predict the regioselectivity and stereoselectivity of chemical transformations involving this compound. This can help in designing more efficient synthetic routes.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of this compound derivatives and their interactions with biological targets or other molecules in a condensed phase. This is particularly useful in drug design and materials science. researchgate.net

Design and Synthesis of New Materials with Enhanced Properties

The unique structural and electronic properties of the pyrazole ring make it an attractive building block for the design of novel materials. Future research will likely see the incorporation of this compound into a variety of functional materials.

Potential new materials include:

Chemosensors: Pyrazol-5-ol derivatives have shown promise as colorimetric chemosensors for the detection of metal ions such as Cu(II) and Fe(III). researchgate.netrsc.orgchemrxiv.org The complexation of the pyrazol-5-ol ligand with the metal ion leads to a distinct color change, allowing for visual detection. Future work could focus on developing sensors based on this compound for the selective detection of various environmentally or biologically important analytes.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring and the oxygen atom of the hydroxyl group in this compound can act as coordination sites for metal ions, making it a suitable ligand for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Organic Electronics: Pyrazole derivatives are being explored for their applications in electronics. researchgate.netmdpi.com The tunable electronic properties of the pyrazole ring suggest that derivatives of this compound could be designed for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

| Material Type | Potential Application | Role of this compound |

| Chemosensors | Environmental monitoring, medical diagnostics. researchgate.netrsc.orgchemrxiv.org | As a selective ligand for metal ions or other analytes. |

| Coordination Polymers/MOFs | Gas storage, catalysis, separation. | As a building block to create porous crystalline materials. |

| Organic Electronics | OLEDs, OFETs, organic solar cells. researchgate.netmdpi.com | As a component of organic semiconductors or charge-transporting materials. |

Interdisciplinary Research Integrating Pyrazol-5-ols into Advanced Technologies

The future of research on this compound lies in interdisciplinary collaborations that integrate chemistry, biology, materials science, and engineering. Such collaborations will be key to translating the fundamental properties of this compound into practical applications.

Emerging interdisciplinary research directions include:

Development of Novel Therapeutics: The pyrazole scaffold is present in numerous approved drugs. nih.govmdpi.com Interdisciplinary research combining synthetic chemistry, computational modeling, and biological screening will be crucial for developing new drug candidates based on the this compound core for various diseases, including cancer and inflammatory disorders.

Advanced Sensing Technologies: Integrating pyrazol-5-ol-based chemosensors into microfluidic devices or wearable sensors could lead to the development of portable and real-time monitoring systems for environmental pollutants or disease biomarkers.

Smart Materials: The development of "smart" materials that respond to external stimuli such as light, temperature, or the presence of a specific chemical is a rapidly growing field. The versatile chemistry of this compound could be exploited to create such materials for applications in drug delivery, self-healing materials, and soft robotics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-propyl-1H-pyrazol-5-ol, and how can reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation of hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. For example, a modified Knorr pyrazole synthesis can be employed using propyl-substituted precursors. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., acetic acid or p-toluenesulfonic acid) significantly affect regioselectivity and yield . Characterization via -NMR should confirm the substitution pattern at the 1- and 5-positions, with typical peaks for the hydroxyl group (δ 10–12 ppm) and propyl chain (δ 0.8–1.5 ppm) .

Q. How can spectroscopic techniques differentiate this compound from structural isomers?

- Methodological Answer :

- IR Spectroscopy : A broad O–H stretch (~3200 cm) and C=N/C=O vibrations (1600–1650 cm) confirm the pyrazole-hydroxyl structure.

- NMR : -NMR distinguishes between N-substituted and O-substituted isomers. The C5-OH group shows a deshielded carbon at δ 150–160 ppm, while the propyl chain exhibits characteristic methylene/methyl signals .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H] at m/z 141.1 (CHNO), with fragmentation peaks corresponding to loss of –OH (Δ m/z 17) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in this compound?

- Methodological Answer : The hydroxyl group at C5 acts as an electron-donating substituent, directing electrophiles (e.g., nitration, halogenation) to the C4 position. Computational studies (DFT calculations) can map electron density distribution, showing higher localization at C4 due to resonance stabilization from the –OH group. Experimental validation via X-ray crystallography (e.g., analogous structures in ) confirms substitution patterns .

Q. How do steric and electronic effects of the propyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 1-propyl chain introduces steric hindrance, limiting accessibility to the N1 position in Suzuki-Miyaura or Ullmann couplings. However, the electron-donating propyl group enhances nucleophilicity at C3/C5. Controlled experiments with Pd(PPh)/KCO in toluene/water (90°C) can optimize coupling efficiency with aryl halides. Comparative studies with methyl or phenyl analogs () highlight substituent-dependent reactivity .

Q. What strategies resolve contradictions in reported biological activity data for pyrazol-5-ol derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory assays often arise from variations in:

- Assay Conditions : pH-dependent solubility (e.g., use of DMSO vs. aqueous buffers).

- Cell Lines : Species-specific metabolic pathways (e.g., human vs. murine macrophages).

- Structural Analogues : Subtle differences in substituent positioning ().

Rigorous dose-response curves (IC determination) and in silico ADMET profiling (e.g., SwissADME) are critical for validation .

Q. How can computational modeling predict the tautomeric behavior of this compound in different solvents?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level simulates tautomeric equilibria between the 5-hydroxy-1H-pyrazole and 5-keto-2H-pyrazole forms. Solvent effects (PCM model) reveal polar solvents (e.g., water) stabilize the keto form via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor the hydroxy tautomer. Experimental validation via -NMR in DO vs. CDCl confirms shifts in proton exchange rates .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the antioxidant capacity of pyrazol-5-ol derivatives?

- Methodological Answer : Variations in radical scavenging assays (e.g., DPPH vs. ABTS) and concentration ranges (µM vs. mM) lead to discrepancies. For instance, the hydroxyl group’s redox potential is pH-sensitive, altering its ability to donate protons. Standardized protocols (e.g., ISO 11307) and controlled pH buffers (pH 7.4 for physiological relevance) are recommended. Comparative studies with ascorbic acid as a positive control improve reproducibility .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

- Methodological Answer : The hydroxyl group can oxidize under aerobic conditions, forming quinone-like byproducts. Use inert atmospheres (N/Ar) and anhydrous solvents (e.g., THF, distilled over Na/benzophenone). Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and isolate products via flash chromatography. Safety protocols for hygroscopic intermediates (e.g., gloveboxes) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.